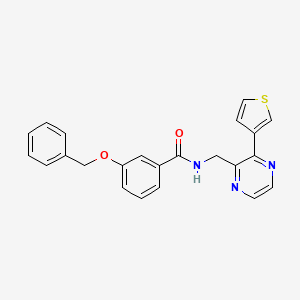

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a benzyloxy group at position 2. The amide nitrogen is linked to a methylpyrazine moiety, which is further substituted with a thiophen-3-yl group. Characterization would involve NMR, MS, and elemental analysis, as seen in related benzamide derivatives .

Properties

IUPAC Name |

3-phenylmethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c27-23(26-14-21-22(25-11-10-24-21)19-9-12-29-16-19)18-7-4-8-20(13-18)28-15-17-5-2-1-3-6-17/h1-13,16H,14-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTMXAAVLBYXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The key steps may include:

Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions to form the benzyloxy group.

Synthesis of the thiophene-pyrazine intermediate: This involves the formation of the thiophene ring and its subsequent functionalization to introduce the pyrazine moiety.

Coupling reaction: The final step involves coupling the benzyloxy intermediate with the thiophene-pyrazine intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

The compound 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing available data and insights from diverse sources.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against flaviviruses such as Zika and dengue. For instance, a series of 2,5,6-trisubstituted pyrazine compounds have been identified as potent allosteric inhibitors of Zika virus protease (ZVpro), suggesting that derivatives of pyrazine could be promising candidates for antiviral drug development .

Anticonvulsant Properties

The structure-activity relationship (SAR) studies of related compounds have shown significant anticonvulsant activities. For example, N-benzyl derivatives have demonstrated efficacy in seizure models, indicating that modifications at the benzamide position can enhance anticonvulsant effects . It is plausible that 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide may exhibit similar properties due to its structural analogies.

Inhibition of Voltage-Gated Sodium Channels

Research on related compounds has highlighted their ability to inhibit voltage-gated sodium channels, which are crucial in the modulation of neuronal excitability. Compounds with similar structures have shown promising results in transitioning sodium channels to a slow-inactivated state, offering potential therapeutic avenues for epilepsy and other neurological disorders .

Case Study 1: Antiviral Efficacy

In a study exploring the antiviral efficacy of pyrazine derivatives, compounds similar to 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide were tested against Zika virus. Results indicated that certain substitutions at the pyrazine core significantly enhanced inhibitory potency against viral replication in cellular models .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant activity of N-benzyl derivatives demonstrated that modifications at specific positions could lead to pronounced seizure protection in rodent models. These findings suggest that the structural attributes of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide may contribute similarly to its pharmacological profile .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and pyrazine rings can facilitate binding to specific sites, while the benzyloxy group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Thiophene-Substituted Benzamides

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b): Structural Differences: Contains an aminocyclopropyl group on the phenyl ring instead of benzyloxy. The thiophen-3-yl group is identical to the target compound. Biological Relevance: Exhibits anti-LSD1 activity, suggesting that the thiophen-3-yl moiety may contribute to epigenetic modulation . Physical Properties: Melting point and NMR data (δ ~7.2–7.8 ppm for thiophene protons) are comparable to other thiophene-containing analogs .

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b): Key Variation: Thiophen-2-yl substitution versus 3-yl. Impact: Positional isomerism may alter electronic properties and binding affinity, as seen in reduced anti-LSD1 activity compared to 5b .

Pyrazine-Containing Analogs

4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide () :

- Structural Contrast : Replaces the thiophen-3-yl group with a piperidine-substituted pyrazine and introduces a trifluoromethylbenzyl group.

- Functional Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, which could improve pharmacokinetics compared to the benzyloxy group in the target compound .

N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide derivatives () :

Heterocyclic Hybrids

- 3-(2-Aminoethoxy)-N-{[3-hydroxy-1-(1,6-naphthyridin-4-yl)pyrrolidin-3-yl]methyl}benzamide (): Core Differences: Incorporates a naphthyridine-pyrrolidine system instead of pyrazine-thiophene. Biological Potential: Such hybrids are explored for antiviral activity, implying that the target compound’s pyrazine-thiophene motif could be tailored for similar applications .

- Antimalarial Aminopyrazines (): Example: 5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine. Comparison: The target compound lacks bromine and pyridine substituents but shares the pyrazine scaffold. Aminopyrazines highlight the importance of nitrogen-rich heterocycles in targeting parasitic enzymes .

Data Tables for Key Comparisons

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

Biological Activity

The compound 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is an organic molecule characterized by a complex structure featuring multiple functional groups, including a benzamide, a benzyloxy group, and a thiophene ring. This unique configuration has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The compound's structure can be broken down into several key components:

- Benzamide moiety : Known for its role in various biological activities.

- Benzyloxy group : Enhances solubility and bioavailability.

- Thiophene and pyrazine rings : Facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazine components may enhance binding affinity, while the benzyloxy group aids in solubility.

Biological Activity Overview

Research indicates that 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide exhibits potential antimicrobial and anticancer properties. Below are summarized findings from various studies:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures show varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzoxazole have demonstrated significant antibacterial effects, indicating that modifications in the structure can influence efficacy.

Anticancer Properties

The compound has been investigated for its cytotoxic effects on cancer cell lines. A study highlighted the effectiveness of similar benzamide derivatives against various cancer types, including breast (MCF-7, MDA-MB-231) and lung cancer cells (A549). The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(benzyloxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide | Structure | Moderate anticancer activity |

| 3-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide | Structure | Antimicrobial properties |

| 3-(benzyloxy)-N-(4-methyl-pyrimidin-2-yl)methyl)benzamide | Structure | High cytotoxicity against multiple cancer cell lines |

Case Studies and Research Findings

- Anticancer Efficacy :

- A study demonstrated that compounds similar to 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide exhibited IC50 values in the low micromolar range against various cancer cell lines. The specific mechanism involved mitochondrial dysfunction leading to apoptosis.

- Antimicrobial Screening :

- In vitro tests against Escherichia coli and Staphylococcus aureus revealed that certain derivatives had minimal inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential as new antimicrobial agents.

Q & A

Q. What are the key synthetic routes for 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazine-thiophene intermediate via coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the thiophene moiety to the pyrazine ring.

- Step 2 : Functionalization of the benzamide backbone using O-benzyl hydroxylamine hydrochloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂/H₂O) to introduce the benzyloxy group .

- Step 3 : Amide bond formation between the modified pyrazine-thiophene intermediate and the benzoyl chloride derivative, often catalyzed by trichloroisocyanuric acid (TCICA) in acetonitrile .

Key Considerations : Use Schlenk techniques for air-sensitive steps and monitor reactions via TLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazine signals at δ 8.3–8.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ expected for C₂₃H₂₀N₃O₂S).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by UV detection at 254 nm) .

- Elemental Analysis : Validate C, H, N, S content .

Q. What safety precautions are necessary when handling this compound?

- Hazard Analysis : Conduct a risk assessment for reagents like O-benzyl hydroxylamine (mutagenicity comparable to benzyl chloride) and dichloromethane (carcinogenic). Use fume hoods and PPE (gloves, lab coat, goggles) .

- Storage : Store intermediates at –20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid exposure to light and moisture .

- Waste Disposal : Follow local regulations for halogenated solvents and amide derivatives .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

- Solvent Selection : Use anhydrous acetonitrile for amide coupling to minimize side reactions (yield increases from 56% to 85% with rigorous drying) .

- Catalyst Loading : Optimize TCICA concentration (1.2–1.5 equiv.) to balance reactivity and byproduct formation .

- Temperature Control : Maintain –10°C during benzyloxy group introduction to suppress hydrolysis .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Anhydrous CH₃CN | 85 | 98 |

| Non-anhydrous CH₃CN | 56 | 90 |

Q. How to resolve discrepancies in spectral data during characterization?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrazine vs. thiophene protons) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in the pyrazine ring .

Q. What strategies are effective in studying its enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina to identify key residues (e.g., hydrogen bonding with pyrazine N-atoms) .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala-scanning) to validate binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.